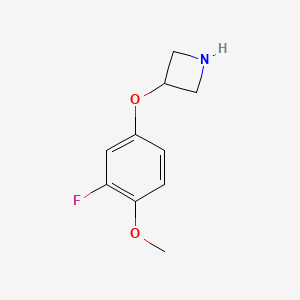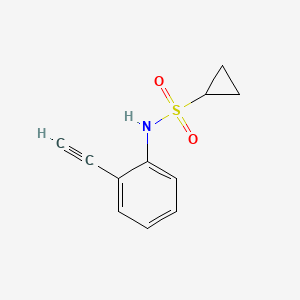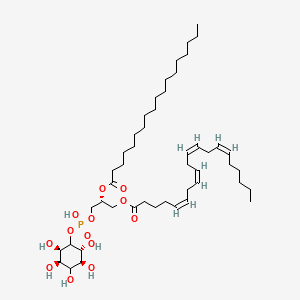![molecular formula C10H13F2NO B12067676 [4-(2,2-Difluoropropoxy)phenyl]methanamine](/img/structure/B12067676.png)
[4-(2,2-Difluoropropoxy)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2,2-Difluoropropoxy)phenyl]methanamine is an organic compound characterized by the presence of a difluoropropoxy group attached to a phenyl ring, which is further connected to a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,2-Difluoropropoxy)phenyl]methanamine typically involves the reaction of 4-hydroxybenzaldehyde with 2,2-difluoropropyl bromide in the presence of a base to form the intermediate 4-(2,2-difluoropropoxy)benzaldehyde. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(2,2-Difluoropropoxy)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(2,2-Difluoropropoxy)phenyl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. The presence of the difluoropropoxy group can enhance the metabolic stability and bioavailability of drug candidates.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics to the final products.
Mécanisme D'action
The mechanism of action of [4-(2,2-Difluoropropoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropropoxy group can enhance binding affinity and selectivity towards these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target of interest .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: Used as a chemical intermediate in various syntheses.
Interhalogens: Compounds containing two or more different halogen atoms.
Uniqueness
What sets [4-(2,2-Difluoropropoxy)phenyl]methanamine apart from similar compounds is the presence of the difluoropropoxy group, which imparts unique chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable tool in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H13F2NO |
|---|---|
Poids moléculaire |
201.21 g/mol |
Nom IUPAC |
[4-(2,2-difluoropropoxy)phenyl]methanamine |
InChI |
InChI=1S/C10H13F2NO/c1-10(11,12)7-14-9-4-2-8(6-13)3-5-9/h2-5H,6-7,13H2,1H3 |
Clé InChI |
DWXMLRUHADNLSX-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=CC=C(C=C1)CN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione](/img/structure/B12067595.png)

![6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12067603.png)
![[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate](/img/structure/B12067605.png)
![2H-1-Benzopyran-2-methanol, 6-fluoro-3,4-dihydro-alpha-[[(phenylmethyl)amino]methyl]-](/img/structure/B12067614.png)






![Glycine, N-[2-[(carboxymethyl)[(2-hydroxyphenyl)methyl]amino]ethyl]-N-[(2-hydroxyphenyl)methyl]-, 1-ethyl ester, monosodium salt (9CI)](/img/structure/B12067661.png)
![tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B12067668.png)

